molecular formula C18H13N3O4 B2389588 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 887884-96-0

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B2389588
CAS No.: 887884-96-0
M. Wt: 335.319
InChI Key: POFHIXDOMVHCER-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a useful research compound. Its molecular formula is C18H13N3O4 and its molecular weight is 335.319. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been suggested that it targets the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to sorbitol. The interaction between the compound and aldose reductase could potentially influence various biochemical reactions .

Molecular Mechanism

It is known to target the protein aldose reductase

Biological Activity

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring , an oxadiazole moiety , and a naphthalene derivative , contributing to its unique chemical properties. The molecular formula is C18H13N3OC_{18}H_{13}N_3O, and it has a molecular weight of approximately 295.31 g/mol .

Table 1: Key Molecular Data

PropertyValue
Molecular FormulaC18H13N3OC_{18}H_{13}N_3O
Molecular Weight295.31 g/mol
StructureChemical Structure

Anticancer Properties

Research has indicated that compounds containing the oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as HeLa, MCF-7, and A549 .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of oxadiazole derivatives, it was found that specific substitutions on the oxadiazole ring enhanced anticancer activity. For example, a derivative with a halogen substitution showed an IC50 value significantly lower than that of standard chemotherapeutic agents .

The proposed mechanism of action for this compound involves interaction with key biological targets such as enzymes or receptors involved in cell signaling pathways. The presence of the nitro group in similar compounds has been associated with redox reactions that may contribute to their biological activity .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of Notum in Wnt signaling
CytotoxicityIC50 values lower than standard drugs

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Early studies suggest favorable absorption characteristics and moderate blood-brain barrier penetration . However, comprehensive toxicological assessments are still needed to ensure safety for potential clinical applications.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Compounds containing furan and oxadiazole rings have been documented to exhibit significant anticancer properties. For instance, similar compounds have shown growth inhibition percentages against various cancer cell lines, indicating potential therapeutic applications in oncology .
    • The mechanism of action may involve interaction with cellular targets such as enzymes or receptors involved in cancer progression. The ability of furan derivatives to affect biochemical pathways related to apoptosis and cell cycle regulation is particularly noteworthy .
  • Antimicrobial Properties :
    • Research indicates that oxadiazole derivatives can possess antibacterial and antifungal activity. The incorporation of the furan moiety may enhance these effects, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Some studies suggest that compounds with oxadiazole structures can exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis or other inflammatory diseases.

Materials Science Applications

  • Organic Electronics :
    • The unique electronic properties of compounds like N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The furan and oxadiazole groups can contribute to charge transport properties essential for these technologies .
  • Polymer Chemistry :
    • This compound can be utilized as a monomer or additive in polymer synthesis, potentially enhancing the thermal stability and mechanical properties of the resulting materials due to its rigid structure.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of similar compounds:

StudyFindings
Investigated the synthesis routes for oxadiazole derivatives showing significant anticancer activity against multiple cell lines.
Highlighted the potential of furan-containing compounds in targeting aldose reductase, suggesting implications for diabetic complications.
Discussed the synthesis of 5-furan-2-yl[1,3,4]oxadiazole derivatives with demonstrated antibacterial activity against various pathogens.

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c1-23-15-10-12-6-3-2-5-11(12)9-13(15)16(22)19-18-21-20-17(25-18)14-7-4-8-24-14/h2-10H,1H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFHIXDOMVHCER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NN=C(O3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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